Cerivastatin

Übersicht

Beschreibung

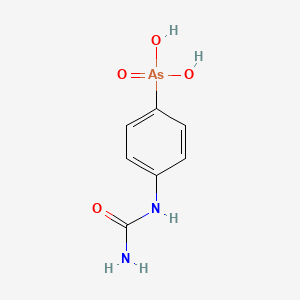

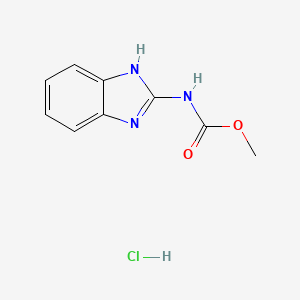

Cerivastatin is a synthetic member of the statin class of drugs, which are used to lower cholesterol levels and prevent cardiovascular diseases. It was marketed by Bayer A.G. under the brand names Baycol and Lipobay in the late 1990s. This compound is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol . it was voluntarily withdrawn from the market in 2001 due to reports of fatal rhabdomyolysis, a severe adverse reaction .

Wirkmechanismus

Target of Action

Cerivastatin primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , a hepatic enzyme responsible for converting HMG-CoA to mevalonate . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component for maintaining cell wall integrity and serving as a precursor to corticosteroids and sex hormones .

Mode of Action

This compound acts by competitively inhibiting the HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a key step in the mevalonate pathway that leads to the production of cholesterol . As a result, there is a decrease in cholesterol in hepatic cells, leading to the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The action of this compound affects the mevalonate pathway , which is responsible for the biosynthesis of cholesterol . This compound is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 (catalyzed by cytochrome P450 (CYP) 2C8 and CYP3A4) and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 (catalyzed by CYP2C8) .

Pharmacokinetics

This compound is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of this compound is 60% due to presystemic first-pass effects . This compound is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . This compound is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the feces, and 30% in the urine .

Result of Action

The primary result of this compound’s action is the reduction of elevated total and LDL cholesterol levels in patients with primary hypercholesterolemia and mixed dyslipidemia . This reduction in cholesterol levels is achieved through the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis . In clinical trials, this compound has been shown to reduce LDL-cholesterol levels by 23.9 to 58.4% .

Action Environment

The action of this compound can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects on the action of this compound . It’s important to note that this compound was withdrawn from the market due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering product .

Wissenschaftliche Forschungsanwendungen

Cerivastatin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Statinen.

Biologie: this compound wird verwendet, um die biologischen Pfade zu untersuchen, die an der Cholesterinbiosynthese und -regulation beteiligt sind.

Medizin: Es wurde klinisch eingesetzt, um den Cholesterinspiegel zu senken und das Risiko von Herz-Kreislauf-Ereignissen zu verringern. Die Forschung untersucht weiterhin seine potenziellen Vorteile und Risiken.

Industrie: Die pharmazeutische Industrie hat this compound untersucht, um sicherere und wirksamere Statin-Medikamente zu entwickeln .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch kompetitive Hemmung des Enzyms Hydroxymethylglutaryl-Coenzym A-Reduktase. Dieses Enzym ist für die Umwandlung von Hydroxymethylglutaryl-Coenzym A in Mevalonat, einen Vorläufer von Cholesterin, verantwortlich. Durch die Hemmung dieses Enzyms reduziert this compound die Cholesterinsynthese in Leberzellen, was zu einer Hochregulation von Low-Density-Lipoprotein-Rezeptoren und einer erhöhten Aufnahme von Low-Density-Lipoprotein-Cholesterin aus der Zirkulation führt .

Biochemische Analyse

Biochemical Properties

Cerivastatin’s primary role in biochemical reactions is to inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, this compound reduces cholesterol synthesis in hepatic cells, leading to upregulation of LDL receptors and increased hepatic uptake of LDL-cholesterol from the circulation . This interaction is competitive, meaning this compound binds to the active site of HMG-CoA reductase, preventing the natural substrate from binding .

Cellular Effects

This compound has several effects on various cell types and cellular processes. It improves endothelial dysfunction, possesses anti-inflammatory, antioxidant, anticoagulant, antithrombotic, antiproliferative, plaque-stabilizing, immunomodulatory, and angiogenic effects . It also influences cell signaling pathways by inhibiting the synthesis of isoprenoid intermediates, which are essential for the post-translational modification of proteins involved in intracellular signaling . This inhibition affects the activity of small GTP-binding proteins such as Ras and Rho, which play critical roles in cell proliferation and migration .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting HMG-CoA reductase . This inhibition blocks the conversion of HMG-CoA to mevalonate, reducing cholesterol biosynthesis . The decrease in cholesterol levels leads to upregulation of LDL receptors on hepatic cells, enhancing the clearance of LDL-cholesterol from the bloodstream . Additionally, this compound’s inhibition of isoprenoid synthesis affects the localization and function of small GTP-binding proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s pharmacokinetics are linear, with maximum plasma concentration and area under the concentration-time curve proportional to the dose . No accumulation is observed on repeated administration . This compound’s long-term effects include potential myopathy and rhabdomyolysis, particularly at higher doses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that this compound’s lipid-lowering efficacy is dose-dependent, with higher doses resulting in more significant reductions in serum cholesterol levels . Higher doses also increase the risk of adverse effects, such as myopathy and rhabdomyolysis . The threshold for these toxic effects is dose-dependent, with higher doses posing a greater risk .

Metabolic Pathways

This compound is metabolized via hepatic pathways, primarily through the cytochrome P450 enzymes CYP2C8 and CYP3A4 . These enzymes catalyze the demethylation of the benzylic methyl ether moiety and the hydroxylation of the 6-isopropyl substituent, leading to the formation of active metabolites . These metabolites contribute to this compound’s overall activity and are excreted in the feces and urine .

Transport and Distribution

This compound is highly bound to plasma proteins (>99%) and has a volume of distribution of approximately 0.3 L/kg . It is readily absorbed from the gastrointestinal tract, with peak plasma concentrations reached 2 to 3 hours post-administration . This compound is primarily distributed to the liver, the target site of action, where it exerts its lipid-lowering effects .

Subcellular Localization

This compound’s subcellular localization is influenced by its inhibition of isoprenoid synthesis, which affects the localization of small GTP-binding proteins such as Ras and Rho . These proteins require isoprenylation for proper membrane localization and function . By inhibiting isoprenoid synthesis, this compound disrupts the localization and function of these proteins, affecting various cellular processes .

Vorbereitungsmethoden

Cerivastatin ist ein synthetisches, enantiomerenreines Pyridin-Derivat. Die Synthese umfasst mehrere Schritte, darunter die Bildung eines Fluorphenyl-Pyridin-Kerns und die Addition einer Dihydroxyheptansäure-Seitenkette . Die industrielle Produktion von this compound beinhaltet die Verwendung verschiedener Reagenzien und Katalysatoren, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Cerivastatin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen: Die Reaktionen beinhalten typischerweise Reagenzien wie Cytochrom-P450-Enzyme und Bedingungen wie physiologischer pH-Wert und Temperatur.

Vergleich Mit ähnlichen Verbindungen

Cerivastatin wird mit anderen Statinen wie Lovastatin, Simvastatin, Pravastatin, Fluvastatin, Atorvastatin und Rosuvastatin verglichen. Im Gegensatz zu Lovastatin, Simvastatin und Pravastatin, die aus Pilzen gewonnen werden, ist this compound vollständig synthetisch . Es ist bekannt für seine hohe Potenz bei Mikrogrammdosen, birgt aber im Vergleich zu anderen Statinen ein höheres Risiko, Rhabdomyolyse zu verursachen . Die einzigartige Struktur von this compound, insbesondere sein Fluorphenyl-Pyridin-Kern, trägt zu seinem besonderen pharmakologischen Profil bei .

Ähnliche Verbindungen

- Lovastatin

- Simvastatin

- Pravastatin

- Fluvastatin

- Atorvastatin

- Rosuvastatin

Die einzigartigen Eigenschaften von this compound und sein Rückzug vom Markt unterstreichen die Bedeutung der Balance zwischen Wirksamkeit und Sicherheit bei der Medikamentenentwicklung.

Eigenschaften

IUPAC Name |

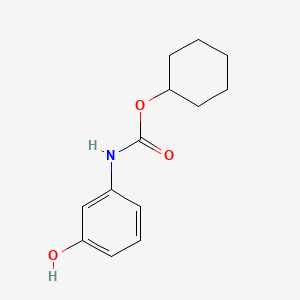

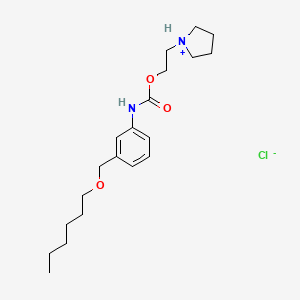

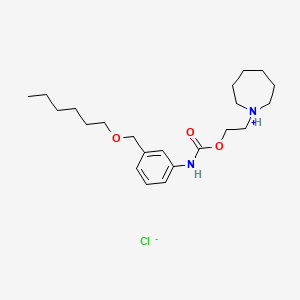

(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEERZIQQUAZTOL-ANMDKAQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022786 | |

| Record name | Cerivastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Highly solubility | |

| Record name | Cerivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cerivastatin competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. As mevalonate is a precursor of sterols such as cholesterol, this results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation., When statins are administered with fibrates or niacin, the myopathy is probably caused by an enhanced inhibition of skeletal muscle sterol synthesis (a pharmacodynamic interaction). /Statins/, Statins are antilipemic agents that competitively inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, an early precursor of cholesterol. These agents are structurally similar to HMG-CoA and produce selective, reversible, competitive inhibition of HMG-CoA reductase. The high affinity of statins for HMG-CoA reductase may result from their binding to 2 separate sites on the enzyme. /HMG-CoA reductase inhibitors/ | |

| Record name | Cerivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CERIVASTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

145599-86-6 | |

| Record name | Cerivastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145599-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerivastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145599866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerivastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM91H2KS67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CERIVASTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)